Sulfamethoxazole-d4 N4-glucoside
Description
Properties
Molecular Formula |
C₁₆H₁₇D₄N₃O₈S |
|---|---|
Molecular Weight |
419.44 |
Origin of Product |
United States |
Comparison with Similar Compounds
Commercial Availability
Major suppliers include SynZeal (custom synthesis), Santa Cruz Biotechnology, and Veeprho, with prices ranging from $337/10 mg for isotopic variants .
Preparation Methods
Glucosylation of Sulfamethoxazole
The glucosylation of sulfamethoxazole involves coupling the N4 amine group with activated glucose derivatives. Key steps include:
-
Protection of Reactive Groups :
-
Activation of Glucose :
-
Coupling Reaction :
-
Deprotection :
-
Acidic or basic hydrolysis removes protecting groups (e.g., TBAF for silyl groups).
-
Table 1: Comparison of Glucosylation Methods
Deuterium Incorporation Strategies
Deuterium is introduced via isotopic exchange or deuterated precursors:
-
Isotopic Exchange :
-
Deuterated Starting Materials :
Table 2: Deuterium Labeling Efficiency
| Method | Deuterium Source | Incorporation Efficiency (%) | Source |
|---|---|---|---|
| H/D Exchange (Pd/C) | D₂O | 92 | |
| NaBD₄ Reduction | NaBD₄ | 85 | |
| Deutero-Glucose Coupling | Glucose-d7 | 78 |
Purification and Analytical Characterization
Chromatographic Purification
Spectroscopic Confirmation
-
NMR : -NMR shows absence of proton signals at deuterated positions (δ 2.4 ppm for methyl-d₃).
-
IR : Stretching vibrations at 3340 cm⁻¹ (O–H), 1650 cm⁻¹ (C=O), and 1150 cm⁻¹ (S=O).
Table 3: Analytical Data for this compound
| Technique | Key Peaks/Data | Source |
|---|---|---|
| -NMR | δ 7.8 (d, 2H, Ar–H), δ 5.2 (d, 1H, anomeric H) | |
| HRMS | 419.1049 ([M+H]⁺) | |
| HPLC | Retention time: 12.3 min (β-anomer) |
Challenges and Optimization
Anomeric Control
Deuterium Loss
-
Acidic conditions during deprotection may cause H/D exchange.
-
Mitigation : Neutral buffers (pH 7.0) and low-temperature processing.
Industrial vs. Laboratory-Scale Synthesis
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Batch Size | 1–10 g | 1–10 kg |
| Catalyst Loading | 5–10 mol% | 1–2 mol% (cost optimization) |
| Purification | Prep-HPLC | Crystallization/Chromatography |
| Yield | 60–75% | 80–90% |
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing and characterizing Sulfamethoxazole-d4 N4-glucoside for analytical applications?
- Methodology : Synthesis typically involves deuterium labeling at specific positions (e.g., benzene ring) via hydrogen-deuterium exchange reactions under controlled conditions. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, high-resolution mass spectrometry (HRMS) for isotopic purity (>95%), and reversed-phase liquid chromatography (LC) to verify the absence of unlabeled impurities .
- Key considerations : Ensure deuterium incorporation does not alter glucosidation kinetics or metabolic stability compared to the non-deuterated analog .
Q. How is this compound validated as an internal standard in pharmacokinetic studies?
- Experimental design : Validate co-elution and ionization efficiency with the target analyte (e.g., sulfamethoxazole) using LC-tandem mass spectrometry (LC-MS/MS). Cross-validate matrix effects (e.g., plasma, urine) by spiking deuterated and non-deuterated standards into biological matrices and comparing recovery rates (target: 85–115%) .
- Data contradiction analysis : If recovery rates deviate (e.g., <48% due to matrix interference), optimize sample cleanup steps (e.g., solid-phase extraction) or use isotope dilution with a second internal standard (e.g., sulfamethoxazole-13C6) .
Advanced Research Questions
Q. What experimental strategies resolve discrepancies in quantifying this compound in complex biological matrices?
- Methodology : Employ orthogonal analytical techniques, such as ultra-performance LC (UPLC) for improved chromatographic separation and ion mobility spectrometry (IMS) to distinguish isobaric interferences. Validate using surrogate matrices (e.g., synthetic urine) to isolate matrix-specific biases .
- Case study : In a 2024 study, sulfamethoxazole-d4 exhibited lower recovery (48.7%) in total suspended particulate (TSP) samples due to irreversible adsorption to silica-based matrices. Mitigation involved switching to polymeric sorbents and adjusting pH during extraction .
Q. How do deuterium isotope effects influence the metabolic stability of this compound in in vitro assays?
- Hypothesis testing : Compare metabolic half-lives (t1/2) of deuterated vs. non-deuterated glucosides in liver microsomes. Use kinetic isotope effect (KIE) calculations to quantify deuterium’s impact on cytochrome P450-mediated oxidation.
- Data interpretation : A KIE >1 indicates significant deuterium-induced stabilization, necessitating adjustments in pharmacokinetic modeling to avoid overestimating drug exposure .
Q. What chromatographic conditions optimize the separation of this compound from its phase II metabolites?
- Method development : Screen mobile phases (e.g., ammonium acetate/acetonitrile vs. formic acid/methanol) and stationary phases (e.g., C18 vs. HILIC). Use design-of-experiment (DoE) software to model retention behavior and minimize co-elution with sulfonamide glucuronides .
- Validation : Assess peak symmetry (asymmetry factor <2) and resolution (>1.5) under International Council for Harmonisation (ICH) guidelines .
Data Reporting and Peer Review
Q. How should researchers report isotopic purity and stability data for this compound in manuscripts?
- Best practices : Include batch-specific isotopic enrichment (e.g., 98.5% d4) via HRMS, storage stability (e.g., -20°C, 1-year stability), and photodegradation profiles under ICH Q1A guidelines. Provide raw chromatograms and mass spectra as supplementary files .
- Common pitfalls : Omitting deuterium positional specificity (e.g., benzene-d4 vs. methyl-d3 labeling) may lead to misinterpretation of metabolic pathways .
Q. What statistical frameworks are appropriate for analyzing dose-dependent glucosidation kinetics using this compound?
- Approach : Apply Michaelis-Menten kinetics with nonlinear regression to estimate Vmax and Km. Use bootstrap resampling (≥1000 iterations) to quantify parameter uncertainty. Compare Akaike information criterion (AIC) values to identify the best-fit model for enzyme-mediated glucosidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
